An In-Depth Technical Guide to 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid is a specialized boric acid derivative that serves as a critical building block in modern organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety, a chloro substituent, and a diethylcarbamoyl group, makes it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a discussion of its synthesis and reactivity, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and insights into its role in medicinal chemistry and drug discovery.
Core Chemical and Physical Properties
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid is typically available as a white to off-white powder.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 871332-68-2 | [2][3] |
| Molecular Formula | C₁₁H₁₅BClNO₃ | [2] |
| Molecular Weight | 255.51 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥95% | [2] |
| IUPAC Name | [4-chloro-3-(diethylcarbamoyl)phenyl]boronic acid | [2] |
| LogP | 1.9869 (calculated) | [2] |
Synthesis and Reactivity
The synthesis of substituted phenylboronic acids can be achieved through several established methodologies. A common approach involves the reaction of a corresponding aryl halide with a strong base, such as n-butyllithium, to form an organolithium species, which is then quenched with a trialkyl borate ester.[5] An alternative route is the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[6]
A general synthetic workflow for preparing substituted phenylboronic acids is outlined below:
Caption: Generalized synthetic pathway for phenylboronic acids.
The reactivity of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid is primarily centered around the boronic acid group, which readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The chloro and diethylcarbamoyl substituents modulate the electronic properties of the phenyl ring, influencing its reactivity and providing handles for further functionalization.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the substituted phenyl moiety onto a variety of substrates.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a Pd(II) complex.
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Transmetalation: The organoboron compound (in this case, our title compound) reacts with the Pd(II) complex, transferring its organic group to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the title compound with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
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4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, 4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
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Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
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Add the degassed toluene and water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Role in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological molecules such as sugars and proteins.[6] The title compound, with its specific substitution pattern, is a valuable building block for the synthesis of potential therapeutic agents. The chloro and diethylcarbamoyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, such as solubility, membrane permeability, and protein-binding affinity. While specific examples of marketed drugs synthesized using this exact reagent are not widely documented, its structural motifs are relevant to the development of inhibitors for various enzyme targets.[8]
Safety, Handling, and Storage
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid is classified as harmful if swallowed and causes skin and eye irritation.[2] It is important to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption, which can lead to the formation of the corresponding boroxine anhydride.
Conclusion
4-Chloro-3-(N,N-diethylcarbamoyl)phenylboronic acid is a highly functionalized and versatile building block for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex biaryl structures, which are prevalent in many biologically active compounds. This guide has provided a detailed overview of its chemical properties, synthetic considerations, and practical applications, offering valuable insights for researchers and scientists in the fields of organic chemistry and drug discovery.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. d-nb.info [d-nb.info]
- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. capotchem.com [capotchem.com]
